

Preliminary Efficacy of LY456236: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LY456236	
Cat. No.:	B1675701	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY456236, chemically identified as 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine (CAS No. 338736-46-2), is a small molecule belonging to the quinazoline class of compounds.[1][2] While initial database entries suggested potential activity as a selective 5-HT1D receptor antagonist or a metabotropic glutamate receptor 1 (mGluR1) antagonist, a comprehensive review of the scientific literature indicates a more probable and potent role as an anticancer agent.[1][3] Structurally similar quinazoline derivatives have demonstrated significant efficacy in preclinical cancer models, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and drug resistance. This document provides an in-depth technical guide to the preliminary efficacy of LY456236, drawing upon data from closely related analogs to elucidate its potential mechanism of action, experimental evaluation, and relevant signaling pathways.

Quantitative Efficacy Data of Structurally Related Quinazoline Derivatives

Due to the limited publicly available data specifically for **LY456236**, the following tables summarize the efficacy of structurally analogous quinazoline compounds, providing a benchmark for its potential activity.



Table 1: In Vitro Efficacy of Quinazoline Analogs in Cancer Cell Lines

Compound	Chemical Name	Cancer Cell Line	Assay Type	Efficacy Metric (IC50/EC50)	Reference
Analog 1	N-(4- methoxyphen yl)-N,2- dimethylquina zolin-4-amine	T47D (Breast Cancer)	Caspase-3 Activation	EC50 = 2 nM	[4][5]
T47D (Breast Cancer)	Cell Proliferation	GI ₅₀ = 2 nM	[6]		
Analog 2	2,6- disubstituted- quinazoline- 4-one	Various	Cytotoxicity	IC50 = 0.3 μM	[7]
Analog 3	4-anilino-2- substituted quinazoline	Various	Tubulin Polymerizatio n Inhibition	IC50 = 2.45 μΜ	[7]
Various	Antiproliferati ve Activity	IC ₅₀ = 0.11 μΜ	[7]		
Analog 4	5,6,7- trimethoxy-N- phenyl(ethyl)- 4- aminoquinaz oline (6x)	PC3 (Prostate Cancer)	Cytotoxicity	IC50 = 6.2 ± 0.9 μΜ	[8]
BGC823 (Gastric Cancer)	Cytotoxicity	IC ₅₀ = 3.2 ± 0.1 μM	[8]		
Bcap37 (Breast Cancer)	Cytotoxicity	IC ₅₀ = 3.1 ± 0.1 μM	[8]	-	



Table 2: In Vivo Efficacy of a Quinazoline Analog

Compound	Model	Efficacy Endpoint	Outcome	Reference
N-(4- methoxyphenyl)- N,2- dimethylquinazoli n-4-amine	MX-1 Human Breast Cancer Xenograft	Tumor Growth Inhibition	Highly efficacious	[4][5]
PC-3 Prostate Cancer Xenograft	Tumor Growth Inhibition	Efficacious	[6]	

Core Mechanism of Action: Induction of Apoptosis

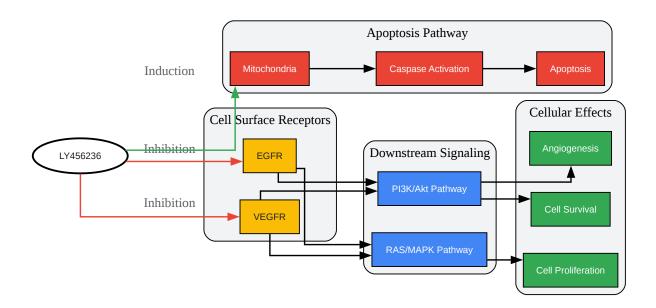
The primary mechanism of action for quinazoline derivatives structurally similar to **LY456236** is the induction of apoptosis, or programmed cell death, in cancer cells. This is a critical pathway for eliminating malignant cells and is a target for many successful chemotherapeutic agents. The process is often initiated through the intrinsic mitochondrial pathway, characterized by the activation of caspase enzymes, which are the executioners of apoptosis.

A key analog, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has been shown to be a potent inducer of apoptosis with an EC₅₀ of 2 nM in a cell-based caspase activation assay.[4][5] This suggests that **LY456236** may also function as a powerful pro-apoptotic agent.

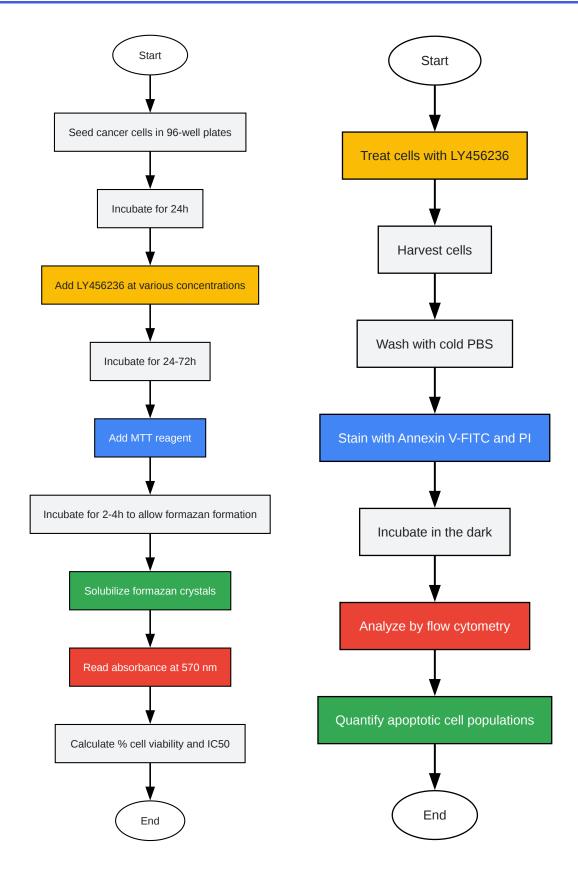
Potential Signaling Pathways

The anticancer activity of quinazoline derivatives involves modulation of several critical signaling pathways.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 3. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 4. Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 8. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Efficacy of LY456236: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675701#preliminary-studies-on-ly456236-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com